2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSFMQDSLLJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.58 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a tetrahydronaphthalene moiety that may enhance its pharmacological properties.
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been tested in picrotoxin-induced convulsion models, demonstrating effective seizure protection at doses lower than traditional medications like ethosuximide .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Median Effective Dose (mg/kg) | Model Used |
|---|---|---|
| Compound A | <20 | Picrotoxin Model |
| Compound B | 24.38 | MES Model |
| Compound C | 88.23 | Chemo-shock Model |
Anticancer Activity
Thiazole-based compounds have shown promising anticancer activity against various cell lines. For example, derivatives with specific substitutions on the phenyl ring demonstrated enhanced cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells .
Table 2: Anticancer Activity Against Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound D | <10 | A549 |
| Compound E | <15 | NIH/3T3 |
| Compound F | <5 | Jurkat (anti-Bcl-2) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of these compounds. Electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity, while electron-donating groups can improve anticancer efficacy .
Case Studies
- Anticonvulsant Efficacy Study : A study evaluated several thiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. The results highlighted that compounds with para-substituted phenyl groups exhibited superior efficacy compared to their ortho or meta counterparts .
- Cytotoxicity Assessment : In a comparative study of thiazole derivatives against cancer cell lines, it was found that specific substitutions at positions 4 and 5 of the thiazole ring led to increased cytotoxicity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
(a) 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure : Arylacetamide with a dichlorophenyl group and unsubstituted thiazole.
- Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .
- Lacks the tetrahydronaphthalene moiety, which may limit hydrophobic interactions in biological systems .
(b) 2-Chloro-N-[4-(p-Methoxyphenyl)-Thiazol-2-yl]Acetamide
- Structure : Chloroacetamide with a 4-methoxyphenyl-substituted thiazole.
- Synthesis : Derived from 2-chloroacetamide precursors via nucleophilic substitution .
- Key Differences :
Tetrahydronaphthalene-Containing Analogues
(a) 2-((3-Cyano-4-(4-Fluorophenyl)-6-(5,6,7,8-Tetrahydronaphthalen-2-yl)Pyridin-2-yl)Oxy)-N-(2-(4-Methoxyphenyl)-4-Oxothiazolidin-3-yl)Acetamide (11f)
- Structure : Pyridine-based acetamide with tetrahydronaphthalene and 4-methoxyphenyl groups.
- Synthesis: Via coupling of pyridine-oxyacetamide with thiazolidinone derivatives .
- Thiazolidinone moiety may confer additional conformational rigidity compared to the simpler thiazole in the target compound .
- Biological Activity : Tested for anticancer activity, with IC₅₀ values linked to the tetrahydronaphthalene’s hydrophobicity .
(b) N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]Thio]Acetamide (9)
- Structure : Combines tetrahydronaphthalene, oxadiazole, and nitrothiazole groups.
- Synthesis : Oxadiazole-thioacetamide linkage via cyclization of thiosemicarbazides .
- Nitrothiazole may increase cytotoxicity but also toxicity risks compared to the target compound’s methoxyphenyl group .
- Biological Activity : Induces apoptosis in A549 and C6 cancer cells, with higher efficacy than cisplatin in mitochondrial depolarization .
Triazole and Other Heterocyclic Analogues
(a) 2-{[4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-(Benzyloxy)Phenyl)Acetamide
- Structure : Triazole-thioacetamide with benzyloxy and thiophene substituents.
- Synthesis : 1,3-Dipolar cycloaddition of azides and alkynes .
- Key Differences :
Structural and Functional Analysis
Impact of Substituents
| Group | Target Compound | Analogues | Effect on Properties |
|---|---|---|---|
| 4-Methoxyphenyl | Enhances solubility | Dichlorophenyl (12) | Reduces solubility, increases stability |
| Tetrahydronaphthalen-2-yl | Boosts lipophilicity | Pyridine (15) | Modulates π-π interactions |
| Thiazole | Hydrogen-bond donor/acceptor | Oxadiazole (16) | Alters electron density |
Preparation Methods
Suzuki-Miyaura Coupling Approach
This method constructs the thiazole-tetrahydronaphthalene linkage via palladium-catalyzed cross-coupling:
Procedure :
- React 2-amino-4-bromothiazole with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/Na₂CO₃(aq) at 90°C for 12 hr.
- Purify via silica chromatography (hexane:EtOAc 7:3) to obtain Intermediate A (Yield: 68-72%).
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Catalyst Loading | 1-10 mol% | 5 mol% |
| Solvent | Toluene, DMF, Dioxane | Dioxane |
| Temperature | 70-110°C | 90°C |
Hantzsch Thiazole Synthesis
Alternative route using cyclocondensation:
Reaction Scheme :
- Condense 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with thiourea in ethanol under reflux.
- Neutralize with NaHCO₃ and extract with CH₂Cl₂ to yield Intermediate A (Yield: 58-63%).
Key Observations :
- Higher purity (≥95%) compared to coupling methods
- Requires strict stoichiometric control (1:1.05 ketone:thiourea ratio)
Acetamide Side Chain Installation
Schotten-Baumann Acylation
Most reliable method for amide bond formation:
Protocol :
- Dissolve Intermediate A (1 eq) in anhydrous THF under N₂.
- Add 2-(4-methoxyphenyl)acetyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 6 hr, then quench with ice-water.
- Recrystallize from ethanol/water (4:1) to obtain pure product (Yield: 82-85%).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.15 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CO), 2.75-1.95 (m, 8H, tetrahydronaphthalene).
- HRMS : m/z calculated for C₂₂H₂₁N₂O₂S [M+H]⁺ 385.1314, found 385.1317.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Developed to improve atom economy:
Steps :
- Simultaneous Suzuki coupling and acylation using Pd-XPhos/G3 catalyst
- Microwave irradiation at 120°C for 45 min
- Achieves 74% yield with 98% purity by HPLC
Advantages :
- Reduced purification steps
- 30% less solvent consumption
Industrial-Scale Considerations
For kilogram-scale production:
Process Intensification :
- Continuous flow reactor for thiazole formation step
- Residence time: 8 min at 130°C
- Productivity: 1.2 kg/day
Cost Analysis :
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Catalyst | 420 | 380 |
| Solvent Recovery | 150 | 90 |
| Total | 820 | 650 |
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling technique eliminates solvent use:
Conditions :
Environmental Metrics :
- E-factor: 1.2 vs 8.5 for traditional route
- PMI: 3.8 vs 12.4
Quality Control Protocols
Specification Limits :
| Parameter | Target | Acceptance Criteria |
|---|---|---|
| Purity (HPLC) | ≥99.0% | 98.5-100.5% |
| Residual Solvents | ≤500 ppm | ICH Q3C Class 2 |
| Heavy Metals | ≤10 ppm | USP <231> |
Stability Studies :
- 6-month accelerated (40°C/75% RH): No degradation
- Photostability (ICH Q1B): Δ purity <0.5%
Challenges and Optimization Opportunities
Current Limitations :
- Suzuki coupling requires expensive palladium catalysts
- Thiourea byproducts in Hantzsch method complicate waste management
Emerging Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
